(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
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Overview
Description
(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . This compound is characterized by a pyrrolo[3,2-c]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a chloro substituent at the 4-position and a methyl group at the 1-position of the pyrrole ring, along with a hydroxymethyl group at the 3-position of the pyridine ring, makes this compound unique and interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol typically involves the following steps :
Formation of the Pyrrolo[3,2-c]pyridine Core: The initial step involves the formation of the pyrrolo[3,2-c]pyridine core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups are introduced through selective halogenation and alkylation reactions, respectively. These reactions are carried out using reagents such as thionyl chloride for chlorination and methyl iodide for methylation.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 3-position of the pyridine ring. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol is unique due to its specific substitution pattern and the presence of the hydroxymethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-chloro-1-methylpyrrolo[3,2-c]pyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-4-6(5-13)8-7(12)2-3-11-9(8)10/h2-4,13H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEHVGPOLFLBRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541120 |
Source
|
Record name | (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97989-54-3 |
Source
|
Record name | (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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